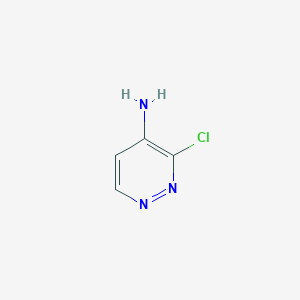

3-Chloropyridazin-4-Amine

Description

Contextualization within Pyridazine (B1198779) Heterocyclic Chemistry

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine). researchgate.net This arrangement of nitrogen atoms makes the pyridazine ring electron-deficient and imparts unique physicochemical properties. liberty.edu These properties include a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding. cookechem.com The electron deficiency influences the reactivity of the ring, making it susceptible to nucleophilic substitution reactions, particularly when substituted with good leaving groups like halogens. evitachem.com The synthesis of the pyridazine core itself can be achieved through various methods, most commonly via the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). researchgate.net The functionalization and modification of the pyridazine scaffold are central to modern heterocyclic chemistry, aiming to generate novel structures with tailored properties. researchgate.netresearchgate.net

Significance in Pharmaceutical and Agrochemical Intermediates

The true value of 3-Chloropyridazin-4-Amine lies in its role as a versatile intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. chemicalbook.comevitachem.com The chlorine atom at the C3 position can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. evitachem.com Simultaneously, the amino group at the C4 position can participate in reactions such as acylation or be used to build larger molecular structures. evitachem.com

A notable application of this compound is as a pharmaceutical intermediate in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. chemicalbook.comcookechem.com DHODH is an enzyme involved in pyrimidine (B1678525) biosynthesis, and its inhibition is a target for treating autoimmune diseases and cancer. google.com The pyridazine scaffold is a recognized pharmacophore, and its derivatives are investigated for a wide range of biological activities. researchgate.net

In the agrochemical field, pyridazine derivatives are utilized in the development of new pesticides and herbicides. evitachem.com The biological activity inherent to the pyridazine ring makes compounds derived from intermediates like this compound candidates for creating new crop protection agents. The synthesis of such agrochemicals often involves the reaction of a chloropyridazine with various nucleophiles to build the final active molecule.

Research Landscape and Future Directions for Pyridazine Derivatives

The research landscape for pyridazine derivatives is dynamic and continually expanding. researchgate.netresearchgate.net Current research focuses on several key areas: the development of novel and more efficient synthetic methodologies, the exploration of pyridazine-based compounds for new therapeutic applications, and their use in materials science. researchgate.net

Medicinal chemists are actively exploring pyridazine derivatives for a multitude of pharmacological activities. researchgate.netscirp.org The pyridazine nucleus serves as a scaffold for developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.netnih.gov For instance, pyridazine-based compounds have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastric side effects. mdpi.com Other research has focused on pyridopyridazines (fused pyridazine ring systems) as inhibitors of protein kinases like p38 kinase, which are implicated in inflammatory diseases. scirp.org The future of pyridazine research will likely involve leveraging computational methods for drug design and repurposing existing pyridazinone-based molecules to identify new biological targets, such as aspartate aminotransferase for anticancer therapies. tandfonline.com

Table 2: Reported Biological Activities of Pyridazine Derivatives

| Biological Activity | Target/Application Area | Source |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition, p38 Kinase Inhibition | mdpi.comscirp.org |

| Anticancer | PARP-1 Inhibition, Aspartate Aminotransferase Inhibition | nih.govtandfonline.com |

| Antimicrobial | Antibacterial, Antifungal | researchgate.net |

| Antiviral | General antiviral research | researchgate.net |

| Agrochemical | Herbicides, Pesticides | evitachem.com |

| Neurological | SARM1 Inhibitors (for axonal degeneration) | google.com |

The development of advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, has significantly broadened the scope of accessible pyridazine structures, allowing for the creation of complex π-conjugated systems for applications in materials science, including organic semiconductors. liberty.edu The continued exploration of this versatile heterocycle promises to yield new molecules with significant impact across science and industry.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXCHZBZFOHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629356 | |

| Record name | 3-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-83-1 | |

| Record name | 3-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloropyridazin 4 Amine

Established Synthetic Routes and Reaction Conditions

The preparation of 3-Chloropyridazin-4-amine can be achieved through several synthetic pathways, each with distinct advantages and challenges. These routes often begin with more readily available precursors and involve multiple transformations to construct the target molecule.

Multi-step synthesis provides a reliable, albeit often lengthy, route to this compound. A common strategy involves the initial construction of a dichloropyridazine precursor, followed by a selective amination reaction.

One such pathway begins with the synthesis of 3,4-dichloropyridazine (B174766). This intermediate can be prepared via a three-step process starting from a suitable precursor, which is first reacted with hydrazine (B178648) hydrate (B1144303) in acetonitrile (B52724). The resulting compound is then oxidized using manganese dioxide (MnO₂) in tetrahydrofuran (B95107). The final step of this precursor synthesis involves a reaction with phosphorus oxychloride (POCl₃) in isopropanol (B130326) to yield 3,4-dichloropyridazine.

With the 3,4-dichloropyridazine precursor in hand, a selective amination can be performed. By reacting 3,4-dichloropyridazine with ammonia (B1221849) in a suitable solvent system, one of the chlorine atoms can be displaced to yield this compound. The regioselectivity of this amination is a critical aspect of this step. For instance, in a related synthesis, 3,5-dichloropyridazine (B104411) is reacted with ammonia in a mixture of dioxane and water at 100°C to produce 5-amino-3-chloropyridazine, demonstrating the feasibility of selective amination on a dichloropyridazine ring. chemicalbook.com

Table 1: Illustrative Multi-step Synthesis of a Chlorinated Aminopyridazine

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3,5-Dichloropyridazine | Ammonia, Dioxane, 100°C, overnight | 5-Amino-3-chloropyridazine |

Catalytic hydrodechlorination is a powerful technique for the selective removal of chlorine atoms from polychlorinated heterocyclic compounds. This method is particularly useful when a less chlorinated derivative is desired from a more readily available, highly chlorinated starting material.

In the context of pyridazine (B1198779) chemistry, this strategy can be employed to synthesize aminopyridazines from their dichlorinated counterparts. For example, 4-aminopyridazine (B156604) can be synthesized from 3,6-dichloropyridazin-4-amine. chemicalbook.com The reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The process involves dissolving the dichlorinated precursor in a solvent mixture, such as tetrahydrofuran and water, with a base like sodium hydroxide (B78521). The catalyst is then added, and the mixture is stirred at room temperature for an extended period, often up to 48 hours, to achieve complete dechlorination. chemicalbook.com This method highlights a key strategy that could be adapted for the selective hydrodechlorination of a precursor like 3,4-dichloropyridazine to potentially yield this compound, provided the reaction conditions are carefully controlled to remove only one specific chlorine atom.

Table 2: Example of Hydrodechlorination in Pyridazine Synthesis

| Starting Material | Catalyst | Reagents and Conditions | Product | Yield |

| 3,6-Dichloropyridazin-4-amine | 10% Pd/C | H₂, NaOH, THF/H₂O, 20°C, 48h | 4-Aminopyridazine | Quantitative |

The Chichibabin reaction is a well-known method for the direct amination of nitrogen-containing heterocycles, most famously pyridine (B92270), using sodium amide (NaNH₂) to produce 2-aminopyridine. This reaction proceeds via a nucleophilic addition-elimination mechanism, where an amide anion attacks the ring, followed by the elimination of a hydride ion (H⁻).

However, applying the Chichibabin reaction to pyridazine for the direct synthesis of this compound presents significant challenges. The primary obstacle is the nature of the leaving group; the hydride ion is a very poor leaving group due to its high basicity. Its departure is only facilitated by the irreversible formation of hydrogen gas and the restoration of aromaticity in the heterocyclic ring.

Several factors complicate the application of this reaction to the pyridazine system:

Regioselectivity: Directing the amination to the C4 position in the presence of a chlorine atom at C3 would be challenging. The electronic effects of both the ring nitrogens and the chloro substituent would influence the site of nucleophilic attack.

Harsh Reaction Conditions: The Chichibabin reaction typically requires high temperatures and strongly basic conditions, which can lead to side reactions, particularly with a substrate already bearing a halogen substituent. The chloro group itself could potentially be displaced or participate in other reactions under these conditions.

Inhibition by Substituents: Electron-withdrawing groups can inhibit the Chichibabin reaction. The chloro group on the pyridazine ring, being electron-withdrawing, could deactivate the ring towards the desired nucleophilic amination.

These challenges make the direct, one-step synthesis of this compound via a Chichibabin-type reaction a non-trivial and generally less favored approach compared to multi-step methods that allow for greater control over regioselectivity and functional group compatibility.

Advanced Synthetic Strategies for Derivatization

Once synthesized, this compound serves as a valuable building block for more complex molecules. Its derivatization is primarily centered on the reactivity of the chloro group.

The chloro substituent at the C3 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring reduces the electron density at the carbon atoms, making the ring "electron-deficient." This electronic feature facilitates the attack of nucleophiles on the carbon atom bearing the chlorine atom, which acts as a good leaving group.

The general mechanism involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride ion. The rate and success of this reaction depend on the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

A particularly useful class of nucleophiles for the derivatization of this compound is primary and secondary amines. This reaction allows for the straightforward introduction of a wide variety of amino substituents at the C3 position, leading to the synthesis of diverse N-substituted 4-aminopyridazine derivatives.

The reaction of a related compound, 4-chloropyridine, with primary and secondary amines is known to form substituted 4-aminopyridines. researchgate.net A similar reactivity pattern is expected for this compound. For instance, reacting 3,6-dichloropyridazine (B152260) with N-methylbenzylamine under basic conditions results in the selective substitution of the C3 chlorine. This selectivity suggests that the C3 position in the pyridazine ring is highly activated towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the amine, often in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Table 3: Representative Nucleophilic Substitution Reactions with Amines

| Amine Nucleophile | General Reaction Conditions | Expected Product Structure |

| Primary Amine | ||

| Aniline | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | N-phenylpyridazin-3,4-diamine |

| Benzylamine | Base (e.g., Et₃N), Solvent (e.g., DMF), Heat | N³-benzylpyridazin-3,4-diamine |

| Secondary Amine | ||

| Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 3-(Morpholin-4-yl)pyridazin-4-amine |

Nucleophilic Substitution Reactions of the Chloro Group

Reactivity with Thiols

The reaction of this compound with thiols is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, the electron-deficient pyridazine ring is activated towards attack by a nucleophile, in this case, a thiol or its conjugate base, the thiolate anion. The chlorine atom at the 3-position acts as a leaving group.

The general reactivity trend for SNAr reactions on heteroaryl halides is influenced by the electronic nature of the heterocyclic ring and the position of the halogen. For electron-deficient heterocycles like pyridazine, these reactions can often proceed without the need for additional strong electron-withdrawing groups. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide (DMAc). nih.gov The base deprotonates the thiol to form the more nucleophilic thiolate, which then attacks the carbon atom bearing the chlorine.

While specific examples detailing the reaction of this compound with various thiols are not extensively documented in the reviewed literature, the general principles of SNAr reactions on chloro-aza-aromatic systems strongly suggest that this pathway is a viable method for the synthesis of 3-(alkylthio)pyridazin-4-amines and 3-(arylthio)pyridazin-4-amines. The high nucleophilicity of sulfur compounds makes them effective reagents for such transformations. chemistrysteps.com

Amide Formation and Sulfonamide Linkage

The amino group of this compound is a key site for derivatization, readily undergoing reactions to form amide and sulfonamide linkages. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activity.

The formation of an amide bond typically involves the reaction of the amino group with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. chemrxiv.orgnih.gov

A study on the synthesis of bioactive sulfonamide and amide derivatives utilized 3-amino-6-chloropyridazine, a close structural analog of this compound. In this work, the amino group was successfully reacted with various alkyl or substituted aryl acid chlorides and sulfonyl chlorides in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield the corresponding amide and sulfonamide derivatives. organic-chemistry.org This demonstrates the feasibility of applying similar synthetic strategies to this compound to produce a diverse range of N-acylated and N-sulfonylated products.

Table 1: Examples of Amide and Sulfonamide Formation with a 3-Aminochloropyridazine Scaffold

| Amine Precursor | Acylating/Sulfonylating Agent | Product Type | Reference |

| 3-amino-6-chloropyridazine | Alkyl/Aryl acid chloride | Amide | organic-chemistry.org |

| 3-amino-6-chloropyridazine | Alkyl/Aryl sulfonyl chloride | Sulfonamide | organic-chemistry.org |

Cyclization and Ring-closure Reactions to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in pharmaceutical research. The amino and chloro groups, along with the adjacent ring nitrogen, provide the necessary functionalities for various cyclization and ring-closure reactions.

One common strategy involves the reaction of the aminopyridazine with a bifunctional reagent, leading to the formation of a new ring fused to the pyridazine core. For instance, the reaction of 3-aminopyridazine (B1208633) derivatives with compounds like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate has been shown to yield pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org This transformation involves an initial reaction at the amino group followed by an intramolecular cyclization.

Another important class of fused heterocycles derived from aminopyridazines are the nih.govnih.govchemrxiv.orgtriazolo[4,3-b]pyridazines. The synthesis of these compounds often starts with the conversion of a chloropyridazine to a hydrazinopyridazine, which then undergoes condensation and cyclization with a carboxylic acid or its derivative. nih.gov

The synthesis of pyrazolo[3,4-d]pyridazines is another example of the utility of aminopyridazine precursors in constructing fused ring systems. nih.gov These reactions highlight the versatility of the aminopyridazine scaffold in generating diverse heterocyclic structures.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

A study on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes demonstrated the formation of stable hemiaminals and, subsequently, Schiff bases. The reaction mechanism involves the initial formation of a hemiaminal intermediate, which can then dehydrate to form the imine. mdpi.com The formation of the final product is influenced by the electronic effects of the substituents on the benzaldehyde. nih.gov

While specific examples of condensation reactions with this compound were not detailed in the provided search results, the reactivity of other amino-heterocycles suggests that it would readily react with a variety of aldehydes and ketones under appropriate conditions to form the corresponding N-(3-chloropyridazin-4-yl)imines.

Derivatization of Amino and Hydroxy Groups

The amino group of this compound is a primary site for various derivatization reactions, including acylation and alkylation. These modifications are often employed to alter the physicochemical properties of the molecule or to introduce new functional groups for further synthetic transformations.

Acylation: As discussed in the section on amide formation, the amino group can be readily acylated. A specific example is the synthesis of N-(6-chloropyridazin-3-yl)acetamide, which demonstrates the straightforward acylation of an aminochloropyridazine. chemuniverse.com This reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride.

Alkylation: The N-alkylation of the amino group in this compound is another potential derivatization pathway. While direct alkylation of amino-heterocycles can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential N-alkylation of the ring nitrogens, various methods can be employed to achieve selective mono-N-alkylation. organic-chemistry.org

Catalyst Systems and Reaction Optimization

Palladium-Carbon Catalysis in Hydrodechlorination

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrodechlorination of aryl chlorides. chemicalbook.com This reaction involves the replacement of a chlorine atom with a hydrogen atom, typically using a hydrogen source such as hydrogen gas or a hydrogen donor like formic acid or sodium borohydride.

The catalytic hydrodechlorination of a closely related compound, 3,6-dichloropyridazin-4-amine, has been reported. In this synthesis, the dichloro-compound was treated with hydrogen gas in the presence of a 10% palladium-carbon catalyst and sodium hydroxide in a tetrahydrofuran/water solvent system. This reaction resulted in the removal of both chlorine atoms to yield pyridazine-4-amine. This example demonstrates the efficacy of Pd/C catalysis for the dechlorination of the pyridazine ring system.

Table 2: Palladium-Carbon Catalyzed Hydrodechlorination of a Dichloropyridazinamine

| Substrate | Catalyst | Hydrogen Source | Product |

| 3,6-dichloropyridazin-4-amine | 10% Pd/C | H₂ | Pyridazine-4-amine |

This reaction pathway offers a method to remove the chloro group from this compound, providing access to 4-aminopyridazine, a different building block for further synthetic explorations.

Role of Bases (e.g., NaOH, KOH) in Synthetic Steps

In the synthesis of chloropyridazine derivatives, bases play a crucial role, primarily to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the nucleophilic aromatic substitution reaction. The presence of a base prevents the protonation of the amine nucleophile, which would otherwise render it unreactive, thereby driving the reaction towards completion. The choice of base, ranging from strong inorganic bases to weaker organic ones, can significantly influence the reaction's outcome.

Strong inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective in these syntheses. For instance, in a related synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine, sodium hydroxide was used effectively in a solvent mixture of tetrahydrofuran and water. chemicalbook.com The hydroxide ions (OH⁻) from NaOH or KOH readily neutralize the liberated HCl to form water and a salt. This is critical as it maintains the necessary concentration of the free amine nucleophile to attack the pyridazine ring.

Organic bases, such as triethylamine (Et₃N), are also commonly employed. A study on the selective mono-amination of various dichlorodiazines (including dichloropyridazines) utilized triethylamine in ethanol. researchgate.net Organic bases are often preferred when milder reaction conditions are necessary or when the starting materials or products are sensitive to strong alkali. The general role of different types of bases in analogous syntheses is summarized below.

Table 1: Role and Comparison of Bases in Analogous Pyridazine Amination

| Base Type | Example(s) | Role in Reaction | Advantages | Considerations |

|---|---|---|---|---|

| Strong Inorganic | NaOH, KOH | HCl Neutralization | High reactivity, cost-effective | Can promote side reactions (e.g., hydrolysis of the chloro group) if conditions are not optimized |

| Weak Inorganic | Na₂CO₃, K₂CO₃ | HCl Neutralization | Milder conditions, less risk of hydrolysis | May have lower solubility in organic solvents, potentially leading to slower reaction rates |

| Organic Amines | Triethylamine (Et₃N), DIPEA | HCl Neutralization | Good solubility in organic solvents, mild conditions | Higher cost, can sometimes interfere with product isolation |

Solvent Effects in Reaction Yield and Purity

The solvent is a critical parameter in the synthesis of this compound, as it influences the solubility of reactants, the reaction rate, and the pathway of the nucleophilic aromatic substitution. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by polar solvents. masterorganicchemistry.comyoutube.com

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often effective for SNAr reactions because they can solvate the cation while leaving the nucleophile relatively free, thereby increasing its reactivity. For the synthesis of a related compound, 5-amino-3-chloropyridazine, 1,4-dioxane (B91453) was used as the solvent for the reaction between 3,5-dichloropyridazine and ammonia. chemicalbook.com

Protic solvents, particularly alcohols like ethanol, are also viable options. Ethanol was successfully used as a solvent in the amination of dichloropyridazines in the presence of triethylamine. researchgate.net While protic solvents can form hydrogen bonds with the nucleophile, potentially reducing its reactivity, they are often less toxic, less expensive, and easier to remove than polar aprotic solvents. In some cases, a mixture of solvents, such as tetrahydrofuran (THF) and water, has been employed to balance reactant solubility and reaction efficiency. chemicalbook.com The choice of solvent can significantly impact the reaction's yield and the purity of the final product by minimizing side reactions. acsgcipr.org

Table 2: Effect of Solvent Choice on Analogous SNAr Reactions for Pyridazine Synthesis

| Solvent Class | Example(s) | Influence on Reaction | Typical Yield/Purity Profile |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Dioxane | Stabilizes the charged intermediate, enhances nucleophile reactivity. acsgcipr.org | Generally leads to higher yields and faster reaction rates. |

| Polar Protic | Ethanol, Isopropanol | Can solvate both reactants but may slightly decrease nucleophile reactivity through H-bonding. acsgcipr.org | Often provides good yields with simpler workup and purification. researchgate.net |

| Ethers | THF, 2-MeTHF | Moderate polarity, good for dissolving organic reactants. | Can be effective, especially in mixed-solvent systems (e.g., THF/water). chemicalbook.com |

| Water | H₂O | Highly polar, environmentally benign. | Can be effective, but solubility of organic precursors may be limited. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Microwave-Assisted Synthesis: One of the most prominent green techniques is the use of microwave irradiation to accelerate chemical reactions. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. youtube.com This technique has been successfully applied to the synthesis of various aminopyrimidines and other nitrogen-containing heterocycles, demonstrating its potential applicability for the synthesis of this compound. mdpi.comnanobioletters.comx-mol.com The efficiency of microwave-assisted synthesis stems from its ability to directly heat polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. youtube.com

Solvent-Free (Neat) Reactions: Another key green chemistry strategy is the elimination of volatile organic solvents. Solvent-free, or "neat," reactions reduce environmental pollution, lower costs, and simplify product purification. rsc.org For the synthesis of related compounds like aminopyridopyrimidines, multicomponent reactions have been successfully conducted under solvent-free conditions, providing good yields in a short time. mdpi.com In some cases, these reactions are performed on a solid support or simply by heating the mixture of reactants, sometimes in conjunction with microwave irradiation. mdpi.comnih.gov

Table 3: Comparison of Conventional and Green Synthetic Approaches for Related Aminopyridazines

| Approach | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Refluxing in organic solvent for several hours. | Well-established and widely understood. | Long reaction times, high energy consumption, use of volatile organic solvents. |

| Microwave-Assisted | Irradiation in a microwave reactor for minutes. mdpi.com | Drastic reduction in reaction time, often higher yields, increased purity. youtube.commdpi.com | Requires specialized equipment, scalability can be a challenge. |

| Solvent-Free | Heating a mixture of reactants without a solvent. mdpi.com | Eliminates solvent waste, simplifies workup, reduces environmental impact. rsc.org | May not be suitable for all reactants, potential for localized overheating. |

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient and environmentally sustainable.

Spectroscopic and Computational Characterization of 3 Chloropyridazin 4 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical methods offer deep insights into the molecular architecture of novel compounds. The application of these techniques is crucial for confirming the identity, purity, and structure of synthesized molecules like 3-Chloropyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the amine group. The pyridazine ring features two aromatic protons. Due to the asymmetry of the substitution pattern, these protons are in different chemical environments and are expected to appear as two distinct doublets, resulting from coupling to each other.

The amine (NH₂) protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a patent describing a larger molecule incorporating the this compound moiety, the two pyridazine protons were observed as doublets at approximately 8.72 ppm and 9.06 ppm, indicating they are significantly deshielded. googleapis.com The downfield shift is characteristic of protons on electron-deficient aromatic rings like pyridazine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridazine H | ~8.7 - 9.1 | Doublet |

| Pyridazine H | ~8.7 - 9.1 | Doublet |

| Amine (NH₂) | Variable (broad) | Singlet |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyridazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

The carbon atom bonded to the chlorine atom (C3) and the carbon atom bonded to the amine group (C4) are expected to have their resonances significantly shifted. Other carbons in the pyridazine ring will also show characteristic shifts. Spectroscopic data for substituted pyridazines indicate that the carbon atoms in the ring typically resonate in the range of 120-160 ppm. wur.nl

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (C-Cl) | ~150-160 |

| C4 (C-NH₂) | ~140-150 |

| C5 | ~120-130 |

| C6 | ~130-140 |

Note: These are estimated ranges based on typical values for substituted pyridazines. wur.nl

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. nih.govnih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe for molecular structure and environment.

If a fluorine atom were introduced onto the pyridazine ring or a substituent, its ¹⁹F NMR spectrum would show a signal with a chemical shift characteristic of its electronic environment. rajpub.com Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable information about the connectivity of the molecule. This technique is particularly useful in drug discovery for studying ligand-protein interactions and for the characterization of novel fluorinated agrochemicals and pharmaceuticals. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the amine group (N-H stretching), the aromatic ring (C=C and C=N stretching), and the carbon-chlorine bond (C-Cl stretching).

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. liberty.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic Ring (C=N, C=C) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (molecular weight: 129.55 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would be accompanied by an isotopic peak (M+2) with an intensity of about one-third of the main peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for aromatic amines and halogenated heterocycles would be expected. This could include the loss of a chlorine radical (Cl•), followed by the loss of hydrogen cyanide (HCN) or other small neutral molecules from the ring structure. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and packing of molecules.

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in the reviewed literature, the crystallographic analysis of related pyridazine derivatives, such as 4,5-Dichloropyridazin-3-(2H)-one, offers valuable insights into the expected structural features. researchgate.net For such a compound, a crystallographic study would typically reveal the following:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Molecular Conformation: The precise three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise molecular geometry |

| Torsion Angles | Conformational details of the molecule |

| Intermolecular Contacts | Nature and geometry of packing forces |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to investigate the properties and behavior of molecules. These methods are instrumental in complementing experimental data and offering predictions about molecular structure, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. nih.gov This approach is used to calculate various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netchemrxiv.org For pyridazine derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to optimize the molecular geometry and predict vibrational frequencies. researchgate.net

Theoretical calculations for related compounds have shown that the optimized geometries obtained from DFT methods are generally in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations provide insights into the electronic distribution and the nature of chemical bonds within the molecule. researchgate.netnih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org By performing energy minimization calculations, the most stable conformation (the one with the lowest potential energy) can be identified. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. For a molecule like this compound, theoretical conformational analysis would explore the rotational barrier around the C-NH2 bond and the planarity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate an abundance of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For a related pyridazine derivative, 4,5-Dichloropyridazin-3-(2H)-one, the MEP map shows the most negative region located on the oxygen atom, identifying it as a probable site for electrophilic interaction. researchgate.net In this compound, the nitrogen atoms of the pyridazine ring and the amino group would be expected to be electron-rich regions.

| MEP Color | Electrostatic Potential | Interpretation |

| Red/Yellow | Negative | Electron-rich, susceptible to electrophilic attack |

| Green | Neutral | Non-polar regions |

| Blue | Positive | Electron-deficient, susceptible to nucleophilic attack |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of computational studies that provides insights into the electronic properties and reactivity of a molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For various substituted pyridines and pyridazines, DFT calculations have been employed to determine the HOMO and LUMO energies and their distribution across the molecule. mdpi.commdpi.com This analysis helps in understanding the charge transfer characteristics within the molecule. researchgate.net

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. ijournalse.orgresearchgate.net These models are developed using a set of molecular descriptors that quantify various aspects of the molecular structure.

For classes of compounds like pyridazine and pyrazine (B50134) derivatives, QSPR studies have been conducted to predict properties such as corrosion inhibition efficiency and olfactive thresholds. ijournalse.orgresearchgate.netresearchgate.net In these studies, a range of descriptors, including electronic properties (like HOMO and LUMO energies), steric parameters, and topological indices, are calculated and then correlated with the experimental property using statistical methods like multiple linear regression. ijournalse.orgresearchgate.net Such models can be valuable for predicting the properties of new, unsynthesized derivatives of this compound.

Medicinal Chemistry and Pharmacological Relevance of Pyridazine Scaffolds

Structure-Activity Relationship (SAR) Studies on Pyridazine (B1198779) Derivatives

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity, thereby guiding the design of more potent and selective drugs.

Influence of Substituent Nature and Position on Biological Activity

The introduction of different functional groups at various positions on the pyridazine scaffold can significantly modulate the pharmacological properties of the resulting compounds. For instance, in the context of anticancer activity, the nature of the substituent can influence the compound's ability to interact with its biological target.

The position of the substituent is equally critical. The electron-withdrawing or donating properties of a substituent can alter the electron density of the pyridazine ring, which in turn can affect its binding affinity to target proteins. For example, the presence of a halogen atom, such as the chloro group in 3-Chloropyridazin-4-Amine, can enhance the lipophilicity of the molecule, potentially improving its cell permeability. The amino group at the 4-position can act as a hydrogen bond donor, which is often a key interaction in drug-receptor binding.

Studies on various pyridazine derivatives have demonstrated that:

Substitution at the C3 and C6 positions of the pyridazine ring is a common strategy in the development of anticancer agents. tandfonline.com

The nature of the group at the C6 position can significantly impact cytotoxicity. For example, in a series of 3,6-disubstituted pyridazines, compounds with a methyltetrahydropyran-bearing substituent at C6 showed submicromolar growth inhibitory potency against breast cancer cell lines. tandfonline.com

The electronic properties of substituents on a phenyl ring attached to the pyridazine core can influence activity. Both electron-donating and electron-withdrawing groups have been shown to be favorable in different contexts, highlighting the complexity of SAR.

| Scaffold | Position of Substitution | Nature of Substituent | Effect on Biological Activity |

| Pyridazine | C3 and C6 | Various aromatic and heterocyclic rings | Modulation of anticancer activity |

| 3,6-disubstituted pyridazine | C6 | Methyltetrahydropyran | Submicromolar growth inhibition of breast cancer cells |

| Pyridazine | - | Phenyl group with various substituents | Both electron-donating and electron-withdrawing groups can enhance activity depending on the specific target |

Optimization Strategies for Enhanced Pharmacological Profiles

The optimization of lead compounds is a critical step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. For pyridazine derivatives, several optimization strategies have been successfully employed.

One common approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical and chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. For example, the pyridazine ring itself can be considered a bioisostere of a pyrimidine (B1678525) or a benzene (B151609) ring, offering a different pharmacokinetic profile. jst.go.jp In some instances, replacing a benzene ring with a pyridine (B92270) or pyridazine ring has led to compounds with comparable anticancer activity but lower toxicity to normal cells. mdpi.com

Another strategy is the hybridization of the pyridazine scaffold with other pharmacophores. This involves combining the pyridazine core with another biologically active moiety to create a new molecule with potentially synergistic or additive effects. For instance, novel hybrids of pyridazine and pyrazoline have been synthesized, demonstrating significant antiproliferative activity. nih.gov

Furthermore, scaffold hopping , where the core structure of a known active compound is replaced with a novel scaffold like pyridazine, has been used to develop new classes of inhibitors. For example, the pyridopyridazinone scaffold has been used as an isostere of the phthalazine (B143731) nucleus found in the PARP inhibitor Olaparib, leading to new and potent PARP-1 inhibitors. nih.gov

Biological Activities and Therapeutic Potential

Pyridazine derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer agents. Their mechanism of action in cancer is often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in DNA repair.

Anticancer Activity

A significant body of research has highlighted the anticancer potential of pyridazine-containing molecules. drugbank.comresearchgate.netnih.gov These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia. tandfonline.comacs.org

| Compound/Derivative Series | Cancer Cell Line | IC50 Value |

| Methyltetrahydropyran-bearing pyridazine (11m) | T-47D (Breast Cancer) | 0.43 ± 0.01 µM |

| Methyltetrahydropyran-bearing pyridazine (11m) | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 µM |

| Pyridazine derivative (PPD-1) | A549 (Lung Cancer) | Favorable therapeutic ratio compared to cisplatin |

| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast Cancer) | 2.31 ± 0.3 μM |

| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung Cancer) | 3.16 ± 0.8 μM |

| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate Cancer) | 4.2 ± 0.2 μM |

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Pyridazine derivatives have been shown to be potent inducers of apoptosis in cancer cells. tandfonline.comacs.org

One of the key mechanisms by which these compounds induce apoptosis is through the modulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. A high Bax/Bcl-2 ratio promotes apoptosis. Studies have shown that certain pyrazolo[3,4-d]pyridazine derivatives can significantly increase the expression of Bax while inhibiting the expression of Bcl-2, thereby disrupting the Bcl-2/Bax balance and pushing the cell towards apoptosis. nih.gov For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to increase Bax expression by 7.28-fold and decrease Bcl-2 expression to 0.22-fold in lung cancer cells. nih.gov

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is another hallmark of apoptosis induction by pyridazine derivatives. Treatment of cancer cells with certain pyridazine compounds has been shown to lead to the significant overexpression of effector caspases like caspase-3, which is a key mediator of apoptosis. nih.govnih.gov

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. nih.govekb.eg In cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cell death. The pyridazine scaffold has been identified as a promising framework for the development of potent PARP-1 inhibitors. ekb.egresearchgate.net

Several pyridazine-containing compounds have demonstrated potent inhibition of PARP-1, with some exhibiting inhibitory potencies in the nanomolar range, comparable to the well-known PARP inhibitor Olaparib. nih.govresearchgate.net For instance, a series of pyridopyridazinone derivatives were designed as isosteres of Olaparib, with the most potent compound showing an IC50 value of 36 nM for PARP-1 inhibition. nih.gov Another study on pyridazine derivatives identified compounds with IC50 values as low as 3.61 ± 0.15 nM for PARP-1. researchgate.net

| Compound/Derivative Series | Target | IC50 Value |

| Pyridopyridazinone derivative (8a) | PARP-1 | 36 nM |

| Pyridazine derivative (S7) | PARP-1 | 3.61 ± 0.15 nM |

| Pyridazine derivative (S2) | PARP-1 | 4.06 ± 0.18 nM |

| Olaparib (Reference) | PARP-1 | ~5.77 nM - 34 nM |

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The pyridazine scaffold has been incorporated into various heterocyclic systems to develop potent VEGFR-2 inhibitors.

For instance, a series of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. researchgate.net Among these, certain compounds demonstrated significant and selective inhibition of VEGFR-2. The design of these molecules often aims to be ATP-competitive, binding to the kinase active site of the receptor. researchgate.net

Similarly, research into 2-amino-4-aryl-5-chloropyrimidine analogues has identified dual inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1). jchr.org While not directly pyridazine-based, these pyrimidine analogues share structural similarities and highlight the importance of the aminopyrimidine/aminopyridazine core in kinase inhibition. The following table summarizes the VEGFR-2 inhibitory activity of selected pyridazine and related heterocyclic derivatives.

| Compound | Structure | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative | 2.6 | researchgate.net |

| 2-amino-4-aryl-5-chloropyrimidine analogue | Aminopyrimidine derivative | Data not specified in abstract | jchr.org |

Antitubulin Agents and Microtubule Dynamics

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization or microtubule dynamics can arrest cell division and induce apoptosis, making them effective anticancer agents. The pyridazine scaffold has been utilized to create rigid analogues of known antitubulin agents like Combretastatin A-4 (CA-4).

A series of 3,6-diaryl- nih.govtriazolo[4,3-b]pyridazines were designed to replace the flexible (Z,E)-butadiene linker of vinylogous CA-4 with a rigid triazolopyridazine core. This modification aimed to lock the molecule in a bioactive conformation. Several of these synthesized compounds exhibited potent antiproliferative activity by inhibiting tubulin polymerization and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

One of the most active compounds from this series, featuring a 3-amino-4-methoxyphenyl B-ring, displayed highly potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range. Molecular modeling studies have suggested that these compounds bind to the colchicine (B1669291) binding site on tubulin.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| SGC-7901 | Gastric Carcinoma | 0.014 | |

| A549 | Lung Carcinoma | 0.008 | |

| HT-1080 | Fibrosarcoma | 0.012 |

Cytotoxicity in Cancer Cell Lines (e.g., HCT-116, MCF-7, SB-ALL, NALM-6)

The cytotoxic potential of pyridazine derivatives has been evaluated against a variety of cancer cell lines. Research has demonstrated that modifications to the pyridazine scaffold can lead to compounds with significant activity against colon (HCT-116) and breast (MCF-7) cancer cells.

In one study, a series of novel pyridazine, pyrazole (B372694), and pyrimidine derivatives were synthesized, and their cytotoxic activities were assessed. Certain compounds showed notable activity against HCT-116 and MCF-7 cell lines. For example, a pyrimidine derivative demonstrated the best activity against the HCT cell line, while other pyridazine and pyrazole derivatives were more effective against MCF-7 cells.

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]pyridazin-3-amine (Nano-formulation) | HCT-116 | 5.24 - 7.85 | |

| Pyrazolo[3,4-c]pyridazin-3-amine (Nano-formulation) | MCF-7 | 4.80 - 7.56 | |

| Pyridazine Derivative (Compound 10) | HCT | Data not specified in abstract | |

| Hydrazone Derivative (Compound 4) | MCF-7 | Data not specified in abstract | |

| Pyrazole Derivative (Compound 8) | MCF-7 | Data not specified in abstract |

Anti-inflammatory Activity

The pyridazine nucleus is recognized as a valuable scaffold for the development of anti-inflammatory agents. asianpubs.org Derivatives of pyridazine have been shown to target key enzymes and signaling pathways involved in the inflammatory response. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The pyridazine scaffold has been successfully employed in the design of potent and selective COX-2 inhibitors.

Several studies have reported the synthesis of novel pyridazinone and pyridazinthione derivatives with significant COX-2 inhibitory activity. Some of these compounds have demonstrated potency and selectivity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor. The structural features of these derivatives, often including specific substitutions on the pyridazine ring, are crucial for their activity and selectivity.

| Compound Class | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Pyridazinone Derivative (3d) | 67.23 | Data not specified in abstract | |

| Pyridazinone Derivative (3g) | 43.84 | 11.51 | |

| Pyridazinthione Derivative (6a) | 53.01 | Data not specified in abstract | |

| Celecoxib (Reference) | 73.53 | 11.78 |

P38 Kinase Inhibitory Activity

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1. Therefore, inhibitors of p38 MAPK are of great interest for the treatment of inflammatory diseases. Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK.

Structure-activity relationship studies have revealed that the substitution pattern on the pyridazine ring is critical for potent p38 MAPK inhibition. The most active isomers typically possess an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen atom at the 2-position of the pyridazine ring. Further substitution at the 6-position with various dialkylamino groups has yielded a set of inhibitors with good in vitro activity, with IC50 values in the low nanomolar range.

| Compound Class | p38 IC50 (nM) | Reference |

|---|---|---|

| Trisubstituted Pyridazines with 6-dialkylamino substituents | 1 - 20 |

Platelet Aggregation Inhibition

Uncontrolled platelet aggregation can lead to thrombosis and cardiovascular diseases. Therefore, platelet aggregation inhibitors are important therapeutic agents. The pyridazine scaffold, particularly in the form of pyridazinone derivatives, has been explored for its potential to inhibit platelet aggregation.

A series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones have been synthesized and evaluated as inhibitors of human platelet aggregation. Structure-activity relationship studies have indicated that an electronegative substituent at the 4-position and an acetyl group at the 5-position of the pyridazine system are important for potent activity. The most potent compound in one such series exhibited an IC50 of 1.2 µM.

| Compound | Platelet Aggregation IC50 (µM) | Reference |

|---|---|---|

| 4-methylsulfoxide-3(2H)-pyridazinone (13b) | 1.2 |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine |

| Combretastatin A-4 (CA-4) |

| Celecoxib |

Antimicrobial Activity (Antibacterial, Antifungal)

Pyridazine derivatives have been extensively investigated for their antimicrobial properties and have shown considerable efficacy against a variety of bacterial and fungal pathogens. acs.org The versatility of the pyridazine core allows for the synthesis of compounds with significant antimicrobial action. acs.org

Newly synthesized hydrazone derivatives of pyridazine have demonstrated notable antimicrobial activity. nih.gov For instance, the compound 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648) showed high biological activity when tested against bacterial strains such as Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.govliberty.edu Other studies on pyridazinone derivatives have also reported excellent antibacterial activity. Compound IIIa from a synthesized series showed potent effects against both Gram-positive (S. pyogen) and Gram-negative (E. coli) bacteria, while derivative IIId displayed very good antifungal activity. acs.org

The structural characteristics of these molecules, such as saturation levels in fused ring systems, can influence their activity and selectivity. Saturated pyrrolopyridazine compounds have been observed to be more active against Pseudomonas aeruginosa and Candida albicans, whereas partially saturated derivatives are more effective against Staphylococcus aureus and Bacillus subtilis. jocpr.com A series of diarylurea derivatives based on pyridazinone scaffolds also produced compounds with potent antimicrobial effects; compound 10h was effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, and compound 8g showed significant activity against Candida albicans with the same MIC. nih.gov Fused pyrazolo-pyridazine derivatives have also been identified as significant antibacterial and antifungal agents. nih.govtaylorandfrancis.com

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound Name | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity among tested derivatives. | nih.govliberty.edu |

| Compound IIIa (a 6-phenyl-pyridazin-3-one derivative) | S. pyogen, E. coli | Excellent antibacterial activity. | acs.org |

| Compound IIId (a 6-phenyl-pyridazin-3-one derivative) | Aspergillus niger, Candida albicans | Very good antifungal activity. | acs.org |

| Saturated pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Stronger activity compared to aromatic derivatives. | jocpr.com |

| Compound 10h (diarylurea pyridazinone) | Staphylococcus aureus | Potent antibacterial activity (MIC = 16 μg/mL). | nih.gov |

| Compound 8g (diarylurea pyridazinone) | Candida albicans | Significant antifungal activity (MIC = 16 μg/mL). | nih.gov |

| Compounds 7 and 13 (pyridazinone derivatives) | S. aureus (MRSA), P. aeruginosa, A. baumannii | Most potent antibacterial activities (MIC range: 3.74–8.92 µM). | researchgate.net |

Analgesic Activity

The pyridazine scaffold is a key feature in several compounds investigated for their analgesic properties. researchgate.net Many of these derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) with the added benefit of low ulcerogenicity. researchgate.net One such compound, Emorfazone, is commercially available in Japan as an analgesic and anti-inflammatory drug. researchgate.net

Research has identified numerous pyridazine derivatives with potent analgesic effects. For example, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be seven times more potent than Emorfazone. researchgate.net Studies on 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones have also yielded compounds with significant antinociceptive activity, some being more active than reference drugs. researchgate.net The analgesic effects of certain arylpiperazinyl alkyl pyridazinone derivatives were found to be reversible by yohimbine, suggesting a mechanism of action involving adrenergic pathways. researchgate.net Furthermore, novel 4-phenyl- and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone derivatives showed potent analgesic activity in vivo without causing gastric lesions. scirp.org A sulphur-containing derivative, 3-amino-4-mercapto-6-methylpyridazine, was identified as the most active in a screening of 17 new compounds. rsc.org

Table 2: Analgesic Activity of Selected Pyridazine Derivatives

| Compound Name/Series | Method of Evaluation | Observed Activity | Reference(s) |

|---|---|---|---|

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Comparison with Emorfazone | Seven times more potent than Emorfazone. | researchgate.net |

| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | Antinociceptive tests | Some compounds were more active than the reference drug. | researchgate.net |

| Arylpiperazinyl alkyl pyridazinone derivatives | Hot plate and tail flick tests | Potency 3-4 fold higher than morphine; effect reversed by yohimbine. | researchgate.net |

| Compounds 8a and 8b (4-phenyl- and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinones) | p-Benzoquinone-induced writhing test | Potent analgesic activity without causing gastric lesions. | scirp.org |

| 3-amino-4-mercapto-6-methylpyridazine | Tail-flick, hot-plate, and writhing syndrome tests | Most active among 17 compounds tested. | rsc.org |

| 4-aminosubstituted-2,6,7-trimethyl-1,5-dioxo-1,2,5,6-tetrahydropyrido[3,4-d]pyridazines (5a-c ) | "Writhing syndrome" test | Strong analgesic activity. | nih.gov |

Antihypertensive Properties

Pyridazine derivatives have been a significant area of research for the development of antihypertensive agents. nih.gov These compounds often exhibit a moderate to strong antihypertensive effect with a slow onset of action. nih.gov

One notable derivative, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899), has undergone clinical trials. nih.gov The synthesis of novel pyridazinone derivatives has also led to the identification of potential Angiotensin Converting Enzyme (ACE) inhibitors. organic-chemistry.org For example, compound (6) in one study was identified as the most active inhibitor of ACE, with an IC50 value of 5.78 μg/mL, although this was less potent than the standard drug Lisinopril (IC50 of 0.85 μg/mL). organic-chemistry.org Another study synthesized a series of 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] acs.orgnih.govjocpr.comtriazin-2-imine/one/thione derivatives, with compound 4p showing antihypertensive activity greater than the reference standards hydralazine (B1673433) and propranolol. dntb.gov.ua Similarly, compounds vj4, vj5, and vj6 from a different series demonstrated a highly significant reduction in mean arterial blood pressure. The pyridopyridazine (B8481360) compound BQ 22-708 has also shown marked antihypertensive effects, reducing mean arterial pressure by 40 mm Hg in patients with resistant hypertension.

Table 3: Antihypertensive Properties of Selected Pyridazine Derivatives

| Compound Name | Mechanism/Target (if known) | Observed Activity | Reference(s) |

|---|---|---|---|

| N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899) | Not specified | Moderate to strong antihypertensive activity in spontaneously hypertensive rats; advanced to clinical trials. | nih.gov |

| Compound (6) (a pyridazinone derivative) | ACE inhibitor | IC50 value of 5.78 μg/mL for ACE inhibition. | organic-chemistry.org |

| Compound 4p (7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] acs.orgnih.govjocpr.comtriazin-2-imine) | Not specified | Exhibited antihypertensive activity more than the reference standards hydralazine and propranolol. | dntb.gov.ua |

| Compounds vj4, vj5, vj6 | Not specified | Highly significant reduction in mean arterial blood pressure at higher doses compared to standards. | |

| BQ 22-708 (a pyridopyridazine) | Vasodilator | Reduced mean arterial pressure by 40 mm Hg; reduced peripheral resistance by about 50%. | |

| Compounds 4e and 4i (6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives) | Not specified | Showed highly significant reduction in mean arterial blood pressure. |

Antidiabetic Properties

The pyridazine scaffold has also been explored for its potential in managing diabetes mellitus. These derivatives have shown promise as inhibitors of carbohydrate-hydrolyzing enzymes, which is a key therapeutic strategy for reducing postprandial hyperglycemia.

A study involving fourteen pyridazine analogs found them to be effective inhibitors of the α-amylase enzyme. Two compounds in particular, Pyz-1 and Pyz-2 , demonstrated potent inhibition of both α-glucosidase and α-amylase. Their IC50 values for α-glucosidase were 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, which are comparable to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM). For α-amylase, the IC50 values were 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, also comparable to Acarbose (IC50 = 115.6 ± 0.574 µM). These findings highlight the potential of pyridazinone derivatives as dual-activity agents for managing diabetes.

Table 4: Antidiabetic Properties of Selected Pyridazine Derivatives

| Compound Name | Target Enzyme(s) | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | |

| α-amylase | 119.3 ± 0.75 | ||

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | |

| α-amylase | 120.2 ± 0.68 | ||

| Acarbose (Standard) | α-glucosidase | 72.58 ± 0.68 | |

| α-amylase | 115.6 ± 0.574 |

Neuromuscular Blocking Activity

Research into the pharmacological activities of pyridazine derivatives has also included investigations into their potential for neuromuscular blockade. A 1957 study reported on a series of 3,6-disubstituted pyridazines that were synthesized and evaluated for neuromuscular blocking activity. acs.org This indicates that the pyridazine scaffold has been considered for applications in modulating neuromuscular transmission, although recent and extensive research in this specific area is not as prominent as in other pharmacological fields.

Histamine-3 Receptor Antagonism

Pyridazine derivatives have emerged as a significant class of histamine (B1213489) H3 receptor (H3R) antagonists and inverse agonists. sarpublication.com H3R antagonists are of interest for their potential therapeutic applications in cognitive and attention disorders, as they can enhance the release of various neurotransmitters in the brain. sarpublication.com

A series of novel 4,5-fused pyridazinones were synthesized, with compounds 5q (2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-one) and 5u (5,6,7,8-tetrahydro-2H-phthalazin-1-one) showing high affinity for both rat and human H3 receptors. sarpublication.com Another lead candidate, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (8a , CEP-26401; irdabisant), also displayed high affinity for human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors with excellent selectivity. sarpublication.com Further optimization led to the identification of 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one (22 ), which demonstrated potent in vivo functional H3R antagonism.

Table 5: Histamine-3 Receptor Antagonism of Selected Pyridazine Derivatives

| Compound Name | Receptor Affinity | Observed Activity | Reference(s) |

|---|---|---|---|

| 5q (2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-one) | High affinity at rat and human H3 receptors | Potent antagonist and full inverse agonist activity. | sarpublication.com |

| 5u (5,6,7,8-tetrahydro-2H-phthalazin-1-one) | High affinity at rat and human H3 receptors | Potent antagonist and full inverse agonist activity. | sarpublication.com |

| 8a (CEP-26401; irdabisant) | High affinity for human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors | >1000-fold selectivity over other histamine receptor subtypes. | sarpublication.com |

| 22 (4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one) | Not specified | Potent in vivo functional H3R antagonism and robust wake-promoting activity. | |

| 29 (5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one) | High affinity for human (Ki = 1.7 nM) and rat (Ki = 3.7 nM) H3 receptors | Potent H3R antagonist activity and enhancement of cognitive function. |

Antitrypanosomal Activity

The pyridazine scaffold has been identified as a promising starting point for the development of new treatments for Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov Research has focused on pyridazinone derivatives as inhibitors of the T. cruzi proteasome, an essential enzyme for the parasite's survival. nih.govacs.org

Screening of compound libraries identified a functionalized pyridazinone, compound 5 , which showed a desirable potency and selectivity profile against the T. cruzi proteasome. acs.org Another analogue, compound 4 , also demonstrated potent and selective inhibition of the parasite's proteasome, translating to a pEC50 of 6.9 in an intracellular T. cruzi assay. nih.govacs.org These findings underscore the potential of pyridazine-based compounds to deliver new therapeutic options for neglected tropical diseases like Chagas disease. nih.govliberty.edu

Table 6: Antitrypanosomal Activity of Selected Pyridazine Derivatives

| Compound Name | Mechanism/Target | Observed Activity | Reference(s) |

|---|---|---|---|

| Compound 4 (a Leishmania proteasome inhibitor) | T. cruzi proteasome inhibitor | Potent and selective inhibition; pEC50 of 6.9 in intracellular T. cruzi assay. | nih.govacs.org |

| Compound 5 (a functionalized pyridazinone) | T. cruzi proteasome inhibitor | Potent and selective against parasite proteasome; pEC50 of 5.9 in intracellular T. cruzi assay. | acs.org |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as a pyridazine derivative, might interact with a biological target at the molecular level.

The colchicine binding site on β-tubulin is a well-established target for anticancer drugs. mdpi.com Compounds that bind to this site interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov While direct molecular docking studies for this compound with the colchicine binding site are not extensively documented in publicly available literature, studies on structurally related heterocyclic compounds provide insights into potential binding modes.

Docking studies of various tubulin polymerization inhibitors reveal that they fit into a hydrophobic pocket of β-tubulin. nih.gov Key interactions often involve hydrophobic contacts with residues such as Leuβ242, Leuβ248, Alaβ250, Leuβ255, Valβ315, Alaβ316, and Ileβ378. nih.gov For many colchicine site inhibitors, a trimethoxyphenyl moiety is crucial for binding, orienting itself within a specific pocket near Cysβ241. mdpi.com Pyridazine-containing molecules, due to their distinct electronic and steric properties, would be expected to form their own unique set of interactions within this site. Computational models suggest that the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, potentially interacting with key amino acid residues in the binding pocket.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. While there is no specific literature detailing the interaction of this compound with 6COX, molecular docking studies have been performed on various pyridazine derivatives to investigate their COX inhibitory potential. x-mol.netresearchgate.net

These studies indicate that the pyridazine scaffold can be accommodated within the active site of the COX-2 enzyme. The structural differences between COX-1 and COX-2, notably the presence of a larger side pocket in COX-2, allow for the design of selective inhibitors. mdpi.com For pyridazine derivatives, the ability to form hydrogen bonds with key residues such as His90 in the COX-2 active site can contribute to their inhibitory activity and selectivity. x-mol.net The specific substitution pattern on the pyridazine ring is critical in determining the binding affinity and selectivity for COX-2 over COX-1.